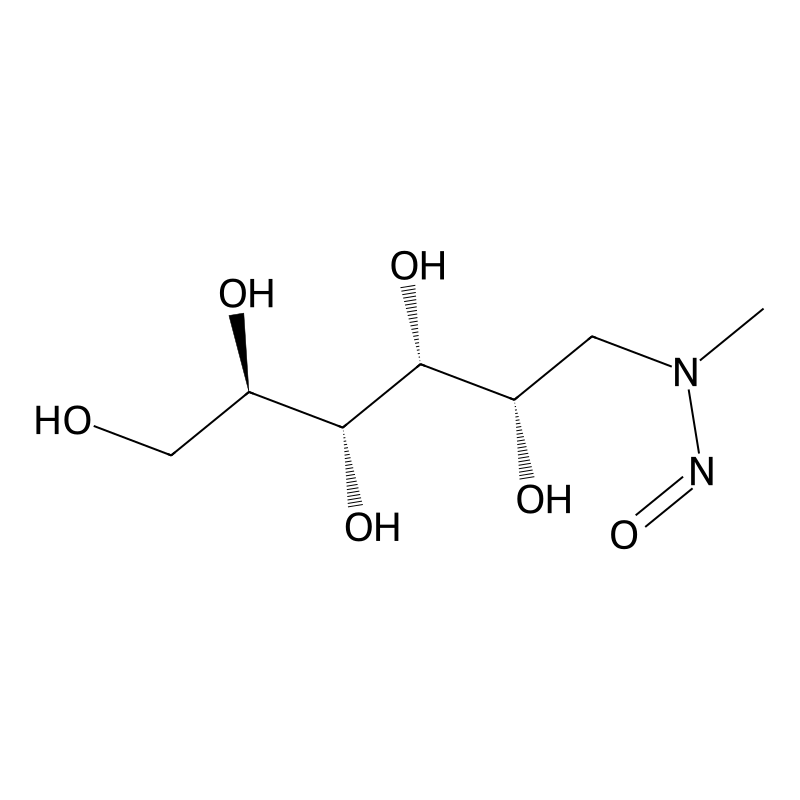

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol is a chemical compound with the molecular formula C₇H₁₆N₂O₆. It belongs to a class of compounds known as nitrosamines, which are often associated with carcinogenic properties. This compound features a D-glucitol backbone, modified by the addition of a nitrosomethylamino group, making it structurally unique and interesting for various studies in toxicology and biochemistry .

There is no current information available on the mechanism of action of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol.

The presence of the N-nitrosamine group is a major safety concern. N-nitrosamines are potent carcinogens and can cause cancer in various organs []. Due to this potential hazard, regulatory bodies in Australia have proposed restricting the use of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol in cosmetic products [].

Carcinogenesis Research:

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol (NDMA) is a well-established mutagen and carcinogen, meaning it can cause changes in DNA and lead to cancer development. Studies have demonstrated its ability to induce tumors in various organs in animals, including the liver, kidneys, and esophagus [, ]. This has made NDMA a crucial compound in research on the mechanisms of carcinogenesis and the development of strategies for cancer prevention and control.

Environmental Monitoring:

NDMA is a ubiquitous environmental contaminant found in various sources, including drinking water, processed meats, and tobacco smoke [, ]. Due to its carcinogenic properties, monitoring its levels in the environment is critical for public health protection. Research efforts are directed towards developing sensitive and reliable analytical methods for detecting and quantifying NDMA in different environmental matrices [].

Food Science and Safety:

The presence of NDMA in food products raises concerns about potential health risks for consumers. Research in this area focuses on understanding the formation mechanisms of NDMA during food processing and developing strategies to mitigate its formation. This includes exploring alternative ingredients, processing conditions, and storage methods that can minimize NDMA generation in food [].

Water Treatment Research:

NDMA can be formed during water disinfection processes using chlorine or chloramines. Research in water treatment focuses on optimizing disinfection practices to minimize NDMA formation while ensuring effective removal of pathogens. This includes exploring alternative disinfectants, employing advanced treatment technologies, and optimizing treatment parameters [].

The reactivity of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol primarily involves its nitrosamine group, which can participate in several chemical transformations:

- Decomposition: Under certain conditions, nitrosamines can decompose to release nitrogen oxides, potentially leading to the formation of reactive species that can interact with biological macromolecules.

- Alkylation: This compound can act as an alkylating agent, capable of modifying DNA and proteins, which is a significant concern regarding its carcinogenic potential.

- Hydrolysis: In aqueous environments, the nitrosamine group may undergo hydrolysis, leading to the release of formaldehyde and other byproducts .

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol exhibits biological activity primarily through its interactions with cellular components:

- Carcinogenicity: As a nitrosamine, it has been implicated in cancer induction through mechanisms involving DNA damage. The formation of DNA adducts is a critical pathway through which this compound exerts its biological effects .

- Toxicity: Studies indicate that nitrosamines can lead to toxicological effects, including mutagenicity and teratogenicity. The specific pathways and mechanisms remain an active area of research.

The synthesis of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol typically involves:

- Nitrosation: The reaction of D-glucitol with nitrous acid or other nitrosating agents under controlled conditions to introduce the nitrosomethylamino group.

- Purification: Following synthesis, purification methods such as chromatography may be employed to isolate the desired product from byproducts and unreacted materials.

Detailed protocols for synthesis are often proprietary or vary based on laboratory conditions and desired purity levels .

The applications of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol are primarily in research settings:

- Cancer Research: It serves as a model compound for studying the mechanisms of carcinogenesis related to nitrosamines.

- Toxicology Studies: This compound is useful in evaluating the biological effects of nitrosamines on cellular systems and understanding their potential health impacts.

Interaction studies involving 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol have focused on:

- DNA Binding: Research has demonstrated that this compound can form adducts with DNA, leading to mutations and potentially initiating cancer pathways.

- Protein Interactions: Investigations into how this compound interacts with proteins have revealed insights into its mechanism of action and toxicity.

These studies are crucial for understanding the broader implications of exposure to nitrosamines in environmental and occupational settings .

Several compounds share structural similarities with 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | Nitrosamine | Tobacco-specific carcinogen, strong mutagenicity |

| N-Nitrosodimethylamine | Nitrosamine | Simple structure, widely studied for carcinogenicity |

| N'-Nitrosonornicotine | Nitrosamine | Linked to tobacco use, implicated in lung cancer |

Uniqueness Highlights

While many nitrosamines exhibit carcinogenic properties, 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol is unique due to its specific sugar backbone (D-glucitol), which may influence its biological interactions and toxicity profiles differently compared to simpler nitrosamines like N-Nitrosodimethylamine. Its structural complexity could lead to distinctive metabolic pathways and biological effects that warrant further investigation .

Nitrosation of Meglumine: Reaction Conditions and Optimization

The formation of N-nitrosomeglumine primarily occurs through the nitrosation of meglumine (1-deoxy-1-(methylamino)-D-glucitol), a sugar alcohol derivative. This reaction involves the introduction of a nitroso group (–N=O) to the methylamino moiety of meglumine under acidic conditions, typically using nitrite salts (e.g., sodium nitrite) as nitrosating agents [2]. The reaction proceeds via the following simplified pathway:

$$

\text{Meglumine (C}7\text{H}{17}\text{NO}5\text{) + Nitrite (NO}2^-\text{) → N-Nitrosomeglumine + By-products}

$$

Key optimization parameters include:

- pH Control: Acidic conditions (pH 3–5) favor protonation of nitrite to form nitrous acid (HNO$$2$$), which further reacts to generate reactive nitrosating species such as dinitrogen trioxide (N$$2$$O$$3$$) [5]. At pH < 4, the carbinolamine pathway dominates, where meglumine reacts with formaldehyde (if present) to form carbinolamine intermediates, which then react with N$$2$$O$$_3$$ [5].

- Nitrite Concentration: Higher nitrite concentrations (50–100 mM) accelerate nitrosation but increase the risk of over-nitrosation and byproduct formation [5].

- Temperature: Moderate temperatures (20–30°C) balance reaction rate and selectivity, as excessive heat promotes decomposition [2].

Table 1: Optimization of Nitrosation Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 3.5–4.5 | Maximizes N$$2$$O$$3$$ availability |

| [NO$$_2^-$$] | 50–75 mM | Balances rate and selectivity |

| Temperature | 25°C | Minimizes side reactions |

| Reaction Time | 2–4 hours | Ensures completion |

Recent studies highlight the role of explicit water molecules in stabilizing transition states during carbinolamine formation, reducing activation energy barriers by up to 7.2 kcal/mol [5].

Alternative Synthetic Routes and Precursor Selection

While nitrosation of meglumine remains the primary route, alternative strategies aim to improve sustainability and reduce reliance on nitrite reagents:

- Reductive Amination: Substituting meglumine with D-glucitol and methylamine under reductive conditions could theoretically yield the methylamino precursor before nitrosation. However, this approach requires stringent control over reducing agents (e.g., NaBH$$_4$$) to prevent over-reduction [3].

- Flow Chemistry: Continuous-flow systems using polymer-supported catalysts (e.g., dimethylamine-functionalized resins) have shown promise in analogous nitrosamine syntheses, achieving 38% yield in malonate derivatives [3]. Adapting these systems for meglumine could enhance scalability.

- Precursor Diversification: Exploring N-methyl-D-glucamine derivatives with protected hydroxyl groups may improve regioselectivity during nitrosation. For example, acetylated meglumine analogs could direct nitrosation to the methylamino group while minimizing hydroxyl interference [2].

Challenges: Competing reactions at unprotected hydroxyl groups and the instability of intermediates under acidic conditions remain significant hurdles.

Kinetics of Nitroso Group Formation and Stability Under Varying pH

The kinetics of N-nitrosomeglumine formation are pH-dependent, with distinct mechanisms dominating under acidic vs. alkaline conditions:

Acidic Conditions (pH 3–5):

- The carbinolamine pathway prevails, where meglumine reacts with trace formaldehyde to form a carbinolamine intermediate (R$$2$$N–CH$$2$$OH).

- This intermediate reacts with N$$2$$O$$3$$ via a two-step electrophilic attack, with rate constants (k) ranging from $$5.6 \times 10^3$$ to $$1.2 \times 10^4$$ M$$^{-1}$$s$$^{-1}$$ [5].

Alkaline Conditions (pH 7–9):

- The iminium ion pathway becomes dominant, involving the equilibrium between carbinolamines and iminium ions (R$$2$$N$$^+$$=CH$$2$$).

- Iminium ions react directly with nitrite (NO$$2^-$$) at rates proportional to [NO$$2^-$$], with $$k{\text{iminium}} \times K3$$ values of $$1.5 \times 10^{-2}$$ M$$^{-1}$$s$$^{-1}$$ [5].

Table 2: Kinetic Parameters at Varying pH

| pH | Dominant Pathway | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|

| 4 | Carbinolamine–N$$2$$O$$3$$ | $$5.6 \times 10^3$$ | 6.3 |

| 8 | Iminium–NO$$_2^-$$ | $$1.2 \times 10^2$$ | 11.6 |

Stability studies indicate that N-nitrosomeglumine decomposes rapidly at pH > 9, releasing nitric oxide (NO) and regenerating meglumine. At pH < 2, hydrolysis of the nitroso group yields nitrous acid and methylamino-D-glucitol [5].

Byproduct Formation and Selectivity Challenges

The nitrosation of meglumine generates several byproducts, complicating purification:

Over-Nitrosated Derivatives:

- Di-nitrosomeglumine forms at nitrite concentrations > 100 mM, characterized by a second nitroso group at the C2 or C3 hydroxyl position [2].

Oxidation Byproducts:

- Oxidation of meglumine’s hydroxyl groups yields gluconic acid derivatives, particularly in the presence of residual oxygen [5].

Formaldehyde Adducts:

- Carbinolamine intermediates may condense with excess formaldehyde, forming methylene-bridged dimers (e.g., R$$2$$N–CH$$2$$–O–CH$$2$$–NR$$2$$) [5].

Table 3: Common Byproducts and Mitigation Strategies

| Byproduct | Formation Condition | Mitigation Strategy |

|---|---|---|

| Di-nitrosomeglumine | [NO$$_2^-$$] > 100 mM | Limit nitrite to 50–75 mM |

| Gluconic acid derivatives | Presence of O$$_2$$ | Use inert atmosphere (N$$_2$$) |

| Methylene-bridged dimers | Excess formaldehyde | Add formaldehyde scavengers |

Selectivity challenges arise from the multifunctional nature of meglumine, which contains five hydroxyl groups and one methylamino group. Protecting hydroxyls with acetyl or benzyl groups improves nitroso group selectivity but adds synthetic steps [2].

The structural relationship between 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol and N-Nitrosodimethylamine represents a fundamental comparison in nitrosamine chemistry. N-Nitrosodimethylamine, with the molecular formula C₂H₆N₂O and molecular weight of 74.08 g/mol, serves as the archetypal dialkyl nitrosamine compound [1] [2]. This compound features a simple dimethylamino structure attached to the characteristic nitroso functional group, resulting in the chemical structure (CH₃)₂N-N=O [1] [3].

In contrast, 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol possesses a molecular formula of C₇H₁₆N₂O₆ with a significantly higher molecular weight of 224.21 g/mol [4] [5]. The structural complexity arises from the incorporation of a complete glucitol backbone, which fundamentally alters the physicochemical properties and biological behavior of the compound. The sugar moiety introduces five additional hydroxyl groups, creating a polyhydroxylated structure that dramatically increases water solubility and alters the electronic environment around the nitrosamine functional group [4] [6].

The metabolic activation pathways of these compounds demonstrate critical differences in their biological processing. N-Nitrosodimethylamine undergoes well-characterized metabolic activation primarily through cytochrome P450 2E1 (CYP2E1), leading to α-hydroxylation and subsequent formation of highly reactive methyldiazonium ions [7] [8]. This metabolic pathway is responsible for the formation of DNA adducts, particularly O⁶-methylguanine, which are directly implicated in the mutagenic and carcinogenic properties of NDMA [7] [8]. The process involves initial hydroxylation to form hydroxymethylnitrosamine, followed by spontaneous decomposition to formaldehyde and monomethylnitrosamine, which further degrades to produce the alkylating methyldiazonium ion [7] [8].

The glucitol-containing analogue presents a more complex metabolic scenario. The presence of the sugar backbone introduces additional steric hindrance around the nitrosamine functional group, potentially affecting the efficiency of CYP2E1-mediated hydroxylation [4] [6]. Furthermore, the multiple hydroxyl groups may influence the compound's distribution within cellular compartments and its interaction with metabolic enzymes. The increased molecular size and hydrophilic character of the glucitol derivative likely results in altered pharmacokinetic properties, including reduced membrane permeability and modified tissue distribution patterns compared to the parent NDMA compound [4] [6].

Research findings indicate that the carcinogenic potency of nitrosamines correlates inversely with molecular size and the degree of substitution around the nitrosamine moiety [9] [10]. Statistical analyses of structure-activity relationships in nitrosamine carcinogenesis have demonstrated that compounds with bulkier substituents generally exhibit reduced biological activity compared to their simpler counterparts [11] [12]. This trend suggests that 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol may possess diminished carcinogenic potential relative to NDMA, although direct comparative studies are limited.

The electronic effects of the glucitol backbone also merit consideration. The electron-withdrawing nature of the multiple hydroxyl groups may influence the electron density around the nitrosamine nitrogen, potentially affecting the stability of the N-N bond and the compound's reactivity toward nucleophiles [13] [14]. Additionally, the capacity for hydrogen bonding through the hydroxyl groups may stabilize certain conformational states of the molecule, influencing its interaction with biological targets.

Functional Group Modifications and Biological Activity Correlations

The relationship between functional group modifications and biological activity in nitrosamine derivatives represents a critical area of structure-activity relationship research. The incorporation of the glucitol moiety into the nitrosamine structure introduces several functional group modifications that significantly impact the compound's biological profile. Primary among these modifications is the replacement of a simple methyl group with a complex polyhydroxylated carbon chain, fundamentally altering the molecule's physicochemical properties [4] [6].

The presence of multiple hydroxyl groups in the glucitol backbone creates extensive hydrogen bonding networks, both intramolecularly and with surrounding water molecules. This hydrogen bonding capacity dramatically increases the compound's aqueous solubility compared to simple alkyl nitrosamines [4] [6]. Enhanced water solubility typically correlates with reduced membrane permeability and altered cellular uptake mechanisms, potentially diminishing the compound's ability to reach intracellular targets where metabolic activation occurs [15] [16].

Functional group analysis reveals that the secondary amine within the nitrosamine structure remains the primary site for metabolic activation. However, the electronic environment surrounding this functional group is significantly modified by the glucitol substitution. The electron-withdrawing effects of the multiple hydroxyl groups, transmitted through the carbon chain, may influence the nucleophilicity of the nitrosamine nitrogen and its susceptibility to enzymatic hydroxylation [13] [14]. This electronic perturbation could result in altered kinetic parameters for CYP2E1-mediated metabolism, potentially reducing the rate of bioactivation.

Structure-activity relationship studies in nitrosamine chemistry have established that α-carbon substitution patterns critically influence carcinogenic potency [9] [10]. The presence of electron-withdrawing groups, such as hydroxyl substituents, generally reduces the reactivity of the resulting diazonium intermediates formed during metabolic activation. In the case of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol, the multiple hydroxyl groups on the glucitol backbone may provide stabilization effects that reduce the electrophilicity of metabolically generated alkylating species [13] [14].

Comparative analysis of nitrosamine derivatives with varying degrees of hydroxylation has demonstrated correlations between hydroxyl group content and reduced mutagenic activity. The stabilization provided by hydrogen bonding interactions and the increased steric bulk associated with hydroxylated substituents contribute to diminished DNA alkylation efficiency [9] [10]. These findings suggest that the glucitol modification may serve as a natural detoxification mechanism, reducing the compound's genotoxic potential through structural modifications that impede critical metabolic activation steps.

The biological activity profile of glucitol-containing nitrosamines also reflects the influence of molecular size on cellular uptake and distribution. Larger molecular structures typically exhibit reduced passive diffusion across cellular membranes, requiring active transport mechanisms for cellular entry [15] [16]. The glucitol backbone, with its multiple hydroxyl groups and increased molecular weight, likely necessitates specific transport pathways that may not be optimally suited for nitrosamine derivatives. This transport limitation could result in reduced intracellular concentrations of the compound, thereby diminishing its biological impact.

Furthermore, the metabolic fate of the glucitol moiety itself must be considered in evaluating the compound's biological activity. Glucitol and related sugar alcohols undergo metabolism through the polyol pathway, which may compete with nitrosamine-specific metabolic routes [17] [18]. This metabolic competition could result in altered clearance kinetics and reduced availability of the compound for activation by CYP2E1 enzymes.

Sugar Backbone Variants: Glucitol versus Mannitol and Fructose Derivatives

The comparative analysis of sugar backbone variants in nitrosamine derivatives reveals significant structure-activity relationships that influence biological behavior and toxicological profiles. Glucitol, mannitol, and fructose represent three distinct sugar alcohol or sugar configurations, each contributing unique stereochemical and conformational characteristics to nitrosamine derivatives [17] [19].

Glucitol, also known as sorbitol, possesses the stereochemical configuration (2R,3R,4R,5S), creating a specific three-dimensional arrangement of hydroxyl groups that influences both intramolecular and intermolecular interactions [17] [18]. This stereochemical pattern generates a characteristic hydrogen bonding network that stabilizes particular conformational states of the molecule. The glucitol backbone in 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol creates a relatively rigid structure that may constrain the rotational freedom around the C-N bond connecting the sugar moiety to the nitrosamine group [4] [6].

Mannitol, an isomer of glucitol, differs only in the orientation of the hydroxyl group on carbon 2, resulting in the stereochemical configuration (2R,3R,4R,5R) [17] [19]. This seemingly minor structural difference creates significant changes in the overall molecular geometry and hydrogen bonding patterns. Mannitol derivatives typically exhibit different solubility profiles and crystal packing arrangements compared to their glucitol counterparts, which could translate to altered biological activity patterns [19] [20]. The all-R configuration of mannitol creates a more symmetrical structure that may influence the compound's interaction with biological membranes and transport proteins.

Fructose derivatives present a fundamentally different structural framework, as fructose exists primarily as a ketose sugar with the configuration (2S,3S,4S,5R) [18] [21]. The incorporation of fructose into nitrosamine structures introduces additional complexities related to ring-chain tautomerism and the potential for Amadori rearrangement products. Research has demonstrated that N-nitroso-fructose amino acid derivatives can form through the nitrosation of Amadori compounds, creating a distinct class of nitrosamine derivatives with unique biological properties [22] [23].

The conformational flexibility of these sugar backbones plays a crucial role in determining the biological activity of the resulting nitrosamine derivatives. Glucitol and mannitol, being fully reduced sugar alcohols, exist in relatively rigid conformational states that minimize steric clashes between adjacent hydroxyl groups [17] [19]. This conformational rigidity may constrain the nitrosamine functional group in specific orientations that could either enhance or diminish its interaction with metabolic enzymes and biological targets.

In contrast, fructose derivatives retain the capability for ring-chain tautomerism, existing in equilibrium between various cyclic forms including β-pyranose, β-furanose, α-furanose, and α-pyranose configurations [22] [23]. This conformational flexibility introduces additional variables in structure-activity relationships, as different tautomeric forms may exhibit varying degrees of biological activity. The dynamic nature of fructose-containing nitrosamines could result in complex pharmacokinetic profiles with multiple active species contributing to the overall biological effect.

Comparative studies of sugar alcohol derivatives have revealed that stereochemical differences significantly influence metabolic pathways and cellular uptake mechanisms. The specific arrangement of hydroxyl groups affects the compound's recognition by transport proteins and its interaction with metabolic enzymes [17] [19]. For nitrosamine derivatives, these differences could translate to varying degrees of bioactivation and distinct toxicological profiles.

The biological evaluation of fructose amino acid derivatives has demonstrated that certain structural modifications can result in mutagenic activity, particularly in compounds containing tryptophan residues [22] [23]. The N-nitroso derivatives of D-fructose-L-amino acids have shown mutagenic potential in bacterial assays, with the tryptophan-containing compounds exhibiting the highest activity across multiple test strains [22] [23]. These findings suggest that the choice of sugar backbone and associated functional groups critically influences the mutagenic potential of nitrosamine derivatives.

Charge and Conformational Effects on Reactivity

The electronic and conformational characteristics of nitrosamine derivatives fundamentally determine their chemical reactivity and biological activity profiles. The incorporation of the glucitol backbone into 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol introduces significant modifications to both the charge distribution and conformational dynamics of the molecule, creating unique reactivity patterns that distinguish it from simpler nitrosamine analogues [4] [6].

The electronic effects of the glucitol substituent arise primarily from the electron-withdrawing nature of the multiple hydroxyl groups. Each hydroxyl group exerts an inductive effect that withdraws electron density from the carbon backbone, ultimately influencing the electronic environment around the nitrosamine functional group [13] [14]. This electron withdrawal reduces the nucleophilicity of the nitrosamine nitrogen, potentially affecting its reactivity toward electrophilic species and its susceptibility to metabolic activation by cytochrome P450 enzymes [13] [14].

Conformational analysis reveals that the glucitol backbone significantly restricts the rotational freedom around the C-N bond connecting the sugar moiety to the nitrosamine group. Nuclear magnetic resonance studies of similar nitrosamine derivatives have demonstrated that bulky substituents can create substantial barriers to rotation, effectively freezing the molecule in specific conformational states [24] [25]. This conformational constraint may influence the accessibility of the nitrosamine functional group to metabolic enzymes and affect the efficiency of bioactivation processes.

The charge distribution within the molecule is further modified by the extensive hydrogen bonding network created by the hydroxyl groups. Intramolecular hydrogen bonds between adjacent hydroxyl groups can create partial charge separations that influence the overall dipole moment of the molecule [17] [19]. These charge redistributions may affect the compound's interaction with biological membranes and its recognition by transport proteins, ultimately influencing its cellular uptake and distribution patterns.

Computational studies of nitrosamine reactivity have established that electron-withdrawing substituents generally reduce the carcinogenic potency of these compounds by stabilizing the molecular structure and reducing the reactivity of metabolically generated intermediates [9] [26]. The multiple hydroxyl groups in the glucitol backbone provide extensive stabilization through hydrogen bonding interactions, potentially reducing the electrophilicity of diazonium intermediates formed during metabolic activation [13] [14].

The conformational effects extend beyond simple steric considerations to include dynamic aspects of molecular motion. The restricted rotational freedom around key bonds may affect the compound's ability to adopt conformations necessary for optimal enzyme binding and substrate recognition [24] [25]. This conformational constraint could result in altered kinetic parameters for metabolic enzymes, potentially reducing the rate of bioactivation and the formation of reactive intermediates.

Research into the reactivity of nitrosamines with various nucleophiles has demonstrated that conformational factors significantly influence reaction rates and product distributions [13] [14]. The glucitol backbone may create steric hindrance that limits the accessibility of the nitrosamine functional group to attacking nucleophiles, thereby reducing the compound's overall reactivity. This reduced reactivity could translate to diminished biological activity and reduced toxicological potential.

The pH-dependent behavior of the compound also reflects the influence of charge and conformational effects on reactivity. The multiple hydroxyl groups in the glucitol backbone may undergo protonation or deprotonation under different pH conditions, altering the overall charge distribution and conformational preferences of the molecule [17] [19]. These pH-dependent changes could result in variable biological activity profiles under different physiological conditions.